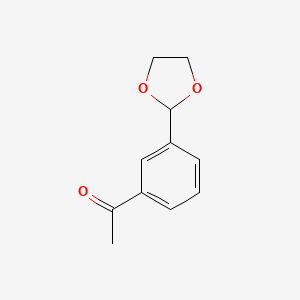
1-(3-(1,3-Dioxolan-2-yl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(1,3-Dioxolan-2-yl)phenyl)ethanone is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol It features a phenyl ring substituted with a 1,3-dioxolane moiety and an ethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1,3-Dioxolan-2-yl)phenyl)ethanone typically involves the reaction of 3-(1,3-dioxolan-2-yl)benzaldehyde with an appropriate acetylating agent under acidic or basic conditions . The reaction conditions may vary, but common reagents include acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(1,3-Dioxolan-2-yl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanone group may yield benzoic acid derivatives, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3-(1,3-Dioxolan-2-yl)phenyl)ethanone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(3-(1,3-Dioxolan-2-yl)phenyl)ethanone depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide
- 1-(2,3-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
- Ethanone, 2-[2-(1,3-dioxolan-2-yl)phenyl]-1-phenyl-
Uniqueness
1-(3-(1,3-Dioxolan-2-yl)phenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring and the presence of both a 1,3-dioxolane moiety and an ethanone group
Eigenschaften
CAS-Nummer |
153329-05-6 |
|---|---|
Molekularformel |
C11H12O3 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
1-[3-(1,3-dioxolan-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H12O3/c1-8(12)9-3-2-4-10(7-9)11-13-5-6-14-11/h2-4,7,11H,5-6H2,1H3 |
InChI-Schlüssel |
QFJWGOCXVSQXTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CC(=C1)C2OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


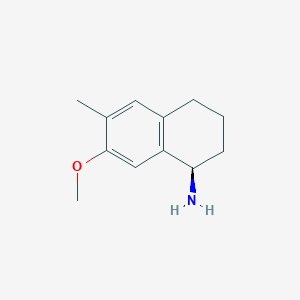
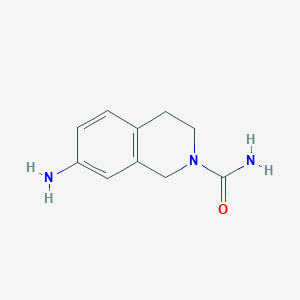
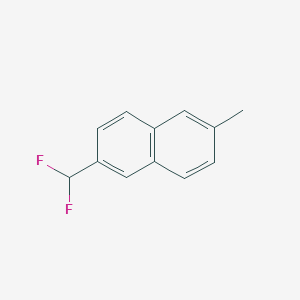
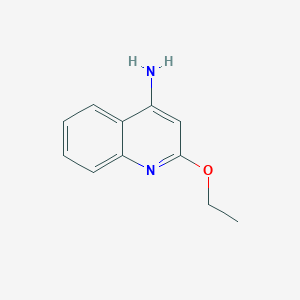
![2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B15070202.png)
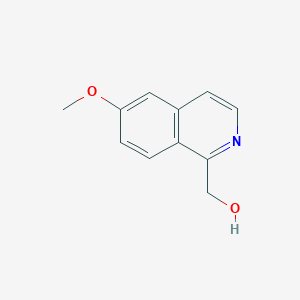
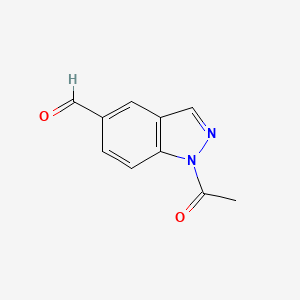
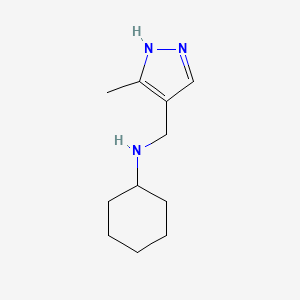
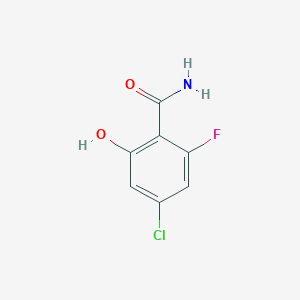
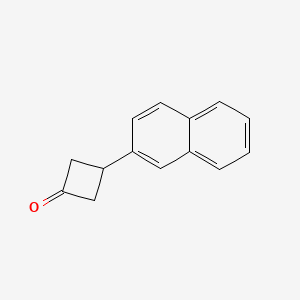

![[1,3]Dioxolo[4,5-g]quinolin-6(5h)-one](/img/structure/B15070236.png)
![2-Ethoxy-1-oxaspiro[4.5]dec-2-en-4-one](/img/structure/B15070243.png)

